25-Hydroxyvitamin D2
Overview
Description
25-Hydroxy Vitamin D2, also known as 25-hydroxyergocalciferol, is a metabolite of Vitamin D2 (ergocalciferol). It is a fat-soluble steroid hormone that plays a crucial role in calcium homeostasis and bone metabolism. This compound is formed in the liver through the hydroxylation of Vitamin D2 and is a major circulating form of Vitamin D in the bloodstream .
Mechanism of Action
Target of Action
25-Hydroxyvitamin D2, also known as ergocalciferol or 25-hydroxycalciferol, is a metabolite of vitamin D found in the liver . It is one of the most common forms of vitamin D circulating in the body . The primary targets of this compound are the intestines, kidneys, and bones . It plays a crucial role in the maintenance of calcium homeostasis .
Mode of Action
This compound requires 1-alpha-hydroxylation before expressing biological activity . This process is regulated by parathyroid hormone (PTH), which increases 1,25-OH-VitD synthesis at the expense of the alternative, biologically inactive hydroxylation product 24,25-OH-VitD . Like other steroid hormones, 1,25-OH-VitD binds to a nuclear receptor, influencing gene transcription patterns in target organs .
Biochemical Pathways
The vitamin D production pathway involves the conversion of 7-dehydrocholesterol in the skin to vitamin D3 via UV-B . Vitamin D3 (and D2 from food) is hydroxylated in the liver to 25-hydroxyvitamin D3 and then in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form . These vitamin D metabolites subsequently facilitate the active absorption of calcium and phosphorus in the small intestine, serving to increase serum calcium .
Pharmacokinetics
Vitamin D compounds are derived from dietary ergocalciferol (from plants, VitD2), cholecalciferol (from animals, VitD3), or by conversion of 7-dihydrocholesterol to VitD3 in the skin upon UV exposure . VitD2 and VitD3 are subsequently 25-hydroxylated in the liver to 25-OH-VitD . 25-OH-VitD represents the main body reservoir and transport form of vitamin D, being stored in adipose tissue and tightly bound by a transport protein while in circulation .
Result of Action
The net result of this compound action is a positive calcium balance, increasing serum calcium and phosphate levels, and falling PTH concentrations . In addition to its effects on calcium and bone metabolism, 1,25-OH-VitD regulates the expression of a multitude of genes in many other tissues, including immune cells, muscle, vasculature, and reproductive organs . The exact 25-OH-VitD level reflecting optimal body stores remains unknown .
Action Environment
The action of this compound is influenced by environmental factors such as sunlight exposure and diet . Minimal exposure to sunlight and inadequate intake of vitamin D-rich foods can lead to vitamin D deficiency . Moreover, certain medical conditions that affect the intestines can make it difficult for the body to absorb nutrients, leading to vitamin D deficiency .
Biochemical Analysis
Biochemical Properties
25-Hydroxyvitamin D2 is involved in several biochemical reactions, primarily related to calcium and phosphate metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is 25-hydroxylase, which converts vitamin D2 to this compound in the liver. This compound then interacts with 1-alpha-hydroxylase in the kidneys to form 1,25-dihydroxyvitamin D2, the biologically active form. This compound also binds to the vitamin D-binding protein, which transports it in the bloodstream to various target tissues .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It binds to the vitamin D receptor (VDR) in target cells, which then forms a complex with the retinoid X receptor (RXR). This complex binds to specific DNA sequences, regulating the expression of genes involved in calcium and phosphate homeostasis. Additionally, this compound modulates the activity of immune cells, promoting anti-inflammatory responses and enhancing the body’s defense mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 1,25-dihydroxyvitamin D2, which binds to the VDR. This binding induces a conformational change in the receptor, allowing it to interact with RXR and form a heterodimer. The VDR-RXR complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription. This process influences various cellular functions, including calcium absorption in the intestines, bone mineralization, and modulation of the immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, light, and pH. It is relatively stable under physiological conditions but can degrade over time when exposed to extreme conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including maintaining calcium homeostasis and modulating immune responses .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Low doses of this compound can effectively maintain calcium and phosphate homeostasis without causing adverse effects. High doses can lead to hypercalcemia, hyperphosphatemia, and potential toxicity. Studies have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to calcium and phosphate metabolism. It is hydroxylated in the liver by 25-hydroxylase to form this compound, which is then further hydroxylated in the kidneys by 1-alpha-hydroxylase to form 1,25-dihydroxyvitamin D2. This active form interacts with the VDR to regulate the expression of genes involved in calcium absorption, bone mineralization, and immune modulation .
Transport and Distribution
This compound is transported in the bloodstream bound to the vitamin D-binding protein. This complex facilitates its distribution to various tissues, including the intestines, bones, and kidneys. The binding protein ensures that this compound is available for conversion to its active form and for interaction with target cells. The distribution of this compound is influenced by factors such as the availability of the binding protein and the presence of other competing molecules .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus of target cells. Upon entering the cell, this compound binds to the VDR, which is located in the cytoplasm. The VDR-25-Hydroxyvitamin D2 complex then translocates to the nucleus, where it interacts with RXR and binds to VDREs in the DNA. This localization is crucial for the regulation of gene expression and the subsequent cellular effects of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxy Vitamin D2 involves the hydroxylation of Vitamin D2. This process can be achieved through chemical synthesis or enzymatic methods. In chemical synthesis, Vitamin D2 is subjected to hydroxylation using reagents such as selenium dioxide or osmium tetroxide under controlled conditions .
Industrial Production Methods: Industrial production of 25-Hydroxy Vitamin D2 typically involves the use of microbial fermentation. Specific strains of fungi or bacteria are employed to hydroxylate Vitamin D2, producing 25-Hydroxy Vitamin D2. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 25-Hydroxy Vitamin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used to oxidize 25-Hydroxy Vitamin D2 to its corresponding ketone.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed to reduce 25-Hydroxy Vitamin D2 to its alcohol form.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include ketones, alcohols, and halogenated derivatives of 25-Hydroxy Vitamin D2 .
Scientific Research Applications
25-Hydroxy Vitamin D2 has a wide range of applications in scientific research:
Biology: It serves as a biomarker for assessing Vitamin D status in biological studies.
Comparison with Similar Compounds
25-Hydroxy Vitamin D3 (25-hydroxycholecalciferol): Derived from Vitamin D3 (cholecalciferol), it is similar in structure and function to 25-Hydroxy Vitamin D2 but is more effective in raising and maintaining Vitamin D levels in the body.
1,25-Dihydroxy Vitamin D2 (1,25-dihydroxyergocalciferol): The active form of Vitamin D2, it has a higher affinity for the Vitamin D receptor and is more potent in its biological effects.
Uniqueness: 25-Hydroxy Vitamin D2 is unique in its origin from plant sources and its role as a major circulating form of Vitamin D in individuals who consume ergocalciferol supplements or fortified foods. It is less potent than 25-Hydroxy Vitamin D3 but still plays a significant role in maintaining Vitamin D status .
Properties
CAS No. |
21343-40-8 |
---|---|
Molecular Formula |
C28H44O2 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
3-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/t20?,21?,24?,25?,26?,28-/m1/s1/i1D2,13D |
InChI Key |
KJKIIUAXZGLUND-CQTRVMTKSA-N |
Isomeric SMILES |
[2H]C(=C1CCC(CC1=C([2H])C=C2CCC[C@]3(C2CCC3C(C)C=CC(C)C(C)(C)O)C)O)[2H] |
SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Appearance |
Solid powder |
21343-40-8 | |
physical_description |
Solid |
Pictograms |
Acute Toxic; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
25 Hydroxycalciferol 25 Hydroxyergocalciferol 25 Hydroxyvitamin D 2 25 Hydroxyvitamin D2 25-Hydroxycalciferol 25-Hydroxyergocalciferol 25-Hydroxyvitamin D 2 25-Hydroxyvitamin D2 9,10-Secoergosta-5,7,10(19),22-tetraene-3 beta,25-diol Ercalcidiol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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